N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide
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Overview
Description
The compound with the identifier “N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide” is known for its significant role as an inhibitor in various biochemical processes. It has a molecular formula of C18H17N5O3 and a molecular weight of 351.4 g/mol . This compound is particularly noted for its ability to selectively inhibit different subsets of class I phosphoinositide 3-kinases (PI3K) isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including condensation reactions, cyclization, and purification processes .
Industrial Production Methods
Industrial production of N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of PI3K isoforms and their role in various biochemical pathways.
Biology: It is employed in cellular studies to investigate the effects of PI3K inhibition on cell signaling, proliferation, and apoptosis.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases such as cancer, where PI3K signaling plays a crucial role.
Industry: It is used in the development of new drugs and therapeutic agents targeting PI3K pathways.
Mechanism of Action
The mechanism of action of N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide involves the selective inhibition of class I PI3K isoforms. It binds to the active site of the enzyme, preventing the phosphorylation of downstream targets such as Akt. This inhibition disrupts the PI3K/Akt signaling pathway, leading to antiproliferative effects in certain cancer cell lines .
Comparison with Similar Compounds
N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide is unique in its selective inhibition of different PI3K isoforms. Similar compounds include:
PIK-75: Another PI3K inhibitor with a different selectivity profile.
Wortmannin: A non-selective PI3K inhibitor.
LY294002: A broad-spectrum PI3K inhibitor.
Compared to these compounds, this compound offers a more selective inhibition, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-(7,8-dimethoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-25-13-6-5-12-14(15(13)26-2)21-18(23-9-8-20-16(12)23)22-17(24)11-4-3-7-19-10-11/h3-7,10H,8-9H2,1-2H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVHOMVDCMAMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=NCCN3C(=N2)NC(=O)C4=CN=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)C3=NCCN3C(=N2)NC(=O)C4=CN=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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